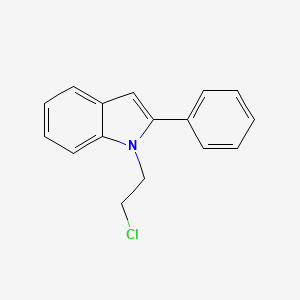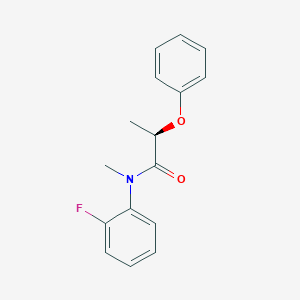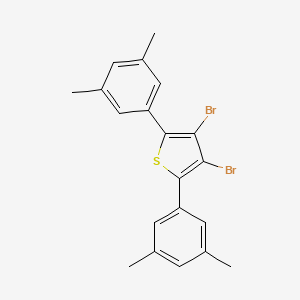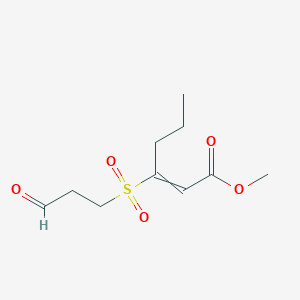![molecular formula C15H26F3NO B14191849 N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine CAS No. 920280-88-2](/img/structure/B14191849.png)
N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine: is a chemical compound characterized by its unique structure, which includes a cyclohexyl group and a trifluoroethoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexylamine with a suitable trifluoroethoxy-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would likely include steps for purification, such as distillation or chromatography, to remove any impurities and achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions: N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or nucleophiles under specific conditions such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine can be used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound may be used in the study of enzyme interactions or as a ligand in receptor binding studies. Its structure allows for the exploration of molecular interactions and the development of new biological assays.
Medicine: In medicine, this compound may be investigated for its potential therapeutic effects. Its unique structure could be leveraged to develop new drugs or treatments for various diseases.
Industry: In industry, this compound may be used in the development of new materials or as an intermediate in the production of other chemicals. Its properties can be tailored to specific applications, making it a versatile component in industrial processes.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- N-Cyclohexyl-4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine
- N-Cyclohexyl-4-(2,2,2-trifluoroethoxy)cyclohexan-1-ol
- N-Cyclohexyl-4-(2,2,2-trifluoroethoxy)cyclohexan-1-thiol
Uniqueness: N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine is unique due to its specific combination of a cyclohexyl group and a trifluoroethoxy moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications. The presence of the trifluoroethoxy group can enhance the compound’s stability and reactivity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
920280-88-2 |
|---|---|
Molekularformel |
C15H26F3NO |
Molekulargewicht |
293.37 g/mol |
IUPAC-Name |
N-cyclohexyl-4-(2,2,2-trifluoroethoxymethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C15H26F3NO/c16-15(17,18)11-20-10-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h12-14,19H,1-11H2 |
InChI-Schlüssel |
YCBVHARHNVZEHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2CCC(CC2)COCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)

![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)
![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)






